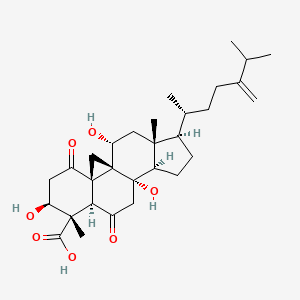

Gypenoside L

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gypenoside L is a natural inhibitor of proliferation of liver and esophageal cancer cells by inducing senescence.

Scientific Research Applications

Metabolic Syndrome and Gut Microbiota

Gypenosides, including Gypenoside L derivatives, have shown promising results in metabolic syndrome management. For instance, 2α-OH-protopanoxadiol (GP2), a metabolite of gypenosides, demonstrated effectiveness in protecting mice from obesity induced by a high-fat diet and improving glucose tolerance. This is achieved through the modulation of gut microbiota, resulting in improved intestinal L-cell function and the regulation of bile salt hydrolase enzymatic activity (Xie et al., 2020).

Cognitive Enhancement

Gypenoside LXXIV (G-74), a major constituent of Gynostemma pentaphyllum, was found to reverse memory impairment in scopolamine-treated mice. This suggests its potential in improving learning deficits, a promising avenue for cognitive enhancement research (Joh, Yang, & Kim, 2010).

Anticancer Properties

This compound and its isomers have exhibited significant activity against cancer cells. Notably, they induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, affecting mitochondrial membrane potential and reactive oxygen species generation. This compound specifically has shown to block A549 lung cancer cells in the G0/G1 phase, indicating its potential as a multi-target chemopreventive agent (Xing et al., 2018).

Immunomodulatory Effects

Gypenosides have been noted to enhance splenic lymphocyte transformation and DNA synthesis in mice, suggesting an immunomodulatory role. This includes the potentiation of DNA polymerase II activity, indicating a regulatory effect on lymphocyte transformation and DNA synthesis (Liao et al., 1995).

Anti-inflammatory Activity

Gypenosides from Gynostemma pentaphyllum showed anti-inflammatory effects by suppressing nitric oxide synthesis in murine macrophages. This is achieved by inhibiting iNOS enzymatic activity and attenuating NF-kappaB-mediated iNOS protein expression, elucidating a mechanism by which gypenosides may exert therapeutic effects in inflammation-related conditions (Aktan et al., 2003).

Neuroprotective Effects

Gypenosides have demonstrated neuroprotective effects, particularly in alleviating neuroinflammation in depressive-like animals. This includes reversing depressive behavior and inhibiting microglia and NF-κB signaling in the hippocampus, suggesting its potential in treating depressive disorders (Dong et al., 2018).

Properties

Molecular Formula |

C40H68O14 |

|---|---|

Molecular Weight |

772.97 |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(((2R,3R,4S,5S,6R)-2-(((2R,3R,5R,8R,9R,10S,12R,13S,14R,17S)-2,12-dihydroxy-17-((S)-2-hydroxy-6-methylhept-5-en-2-yl)-8,10,14-trimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |

InChI |

InChI=1S/C40H68O14/c1-19(2)8-7-11-40(6,50)21-10-13-39(5)28(21)22(43)15-27-37(3)16-23(44)24(14-20(37)9-12-38(27,39)4)51-36-34(32(48)30(46)26(18-42)53-36)54-35-33(49)31(47)29(45)25(17-41)52-35/h8,20-36,41-50H,7,9-18H2,1-6H3/t20-,21+,22-,23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33-,34-,35+,36-,37+,38-,39-,40+/m1/s1 |

InChI Key |

CSSWZAJSCZGGQX-DCTBPNCOSA-N |

SMILES |

O[C@H]1[C@H](O[C@H]2[C@H](O[C@H]3[C@H](O)C[C@]4(C)[C@@]5([H])C[C@@H](O)[C@@]6([H])[C@@H]([C@](CC/C=C(C)\C)(O)C)CC[C@@]6(C)[C@]5(C)CC[C@]4([H])C3)O[C@H](CO)[C@@H](O)[C@@H]2O)O[C@H](CO)[C@@H](O)[C@@H]1O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Gypenoside L |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/structure/B1192858.png)